4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((4-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aromatic aldehyde and the triazole derivative.
Substitution with Bromine and Chlorine: The bromine and chlorine atoms can be introduced through halogenation reactions using appropriate halogenating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-BROMOBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
4-((4-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H9BrCl2N4S |
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Molecular Weight |
428.1 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9BrCl2N4S/c16-10-3-1-9(2-4-10)8-19-22-14(20-21-15(22)23)12-6-5-11(17)7-13(12)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
GLANPKJYUZDVGV-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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